N'-(7-chloro-1-methylbenzimidazol-2-yl)hexanediamide
Description
N’-(7-chloro-1-methylbenzimidazol-2-yl)hexanediamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of N’-(7-chloro-1-methylbenzimidazol-2-yl)hexanediamide makes it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
N'-(7-chloro-1-methylbenzimidazol-2-yl)hexanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2/c1-19-13-9(15)5-4-6-10(13)17-14(19)18-12(21)8-3-2-7-11(16)20/h4-6H,2-3,7-8H2,1H3,(H2,16,20)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXRZNNWQSPLOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)N=C1NC(=O)CCCCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(7-chloro-1-methylbenzimidazol-2-yl)hexanediamide typically involves the condensation of 7-chloro-1-methylbenzimidazole with hexanediamide. The reaction conditions often include the use of formic acid or trimethyl orthoformate as condensing agents . The reaction is usually carried out in an alkaline alcoholic solution or in the presence of aromatic or aliphatic aldehydes .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including N’-(7-chloro-1-methylbenzimidazol-2-yl)hexanediamide, often involve large-scale condensation reactions. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and microwave-assisted synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-(7-chloro-1-methylbenzimidazol-2-yl)hexanediamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced pharmacological properties .
Scientific Research Applications
N’-(7-chloro-1-methylbenzimidazol-2-yl)hexanediamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating parasitic infections and certain types of cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N’-(7-chloro-1-methylbenzimidazol-2-yl)hexanediamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The molecular targets include DNA and various proteins involved in cell division and metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzimidazoles: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds are known for their antiviral and anticancer properties.
Uniqueness
N’-(7-chloro-1-methylbenzimidazol-2-yl)hexanediamide is unique due to its specific substitution pattern, which enhances its pharmacological properties and makes it a valuable compound for scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
